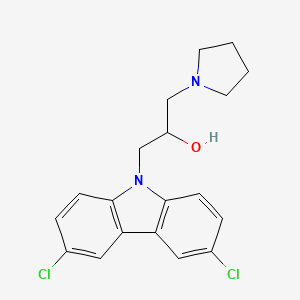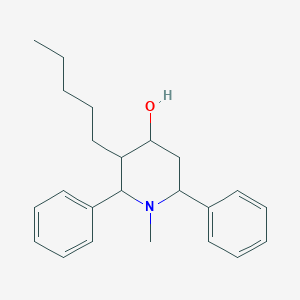![molecular formula C20H20FN5O B5172262 5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine](/img/structure/B5172262.png)
5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound features a triazine core substituted with fluorophenyl and methoxyphenyl piperazine groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through cyclization reactions involving appropriate precursors such as nitriles or amidines.
Substitution Reactions: The introduction of the fluorophenyl and methoxyphenyl piperazine groups can be achieved through nucleophilic substitution reactions. Common reagents include fluorobenzene and methoxybenzene derivatives, along with piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the triazine ring or the aromatic substituents, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the piperazine moiety suggests possible interactions with biological targets such as receptors and enzymes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The triazine core is a common scaffold in drug design, and modifications to the substituents may lead to the discovery of new drugs.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine would depend on its specific interactions with molecular targets. Potential targets include:
Receptors: The piperazine group may interact with neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: The compound may inhibit or activate enzymes, affecting metabolic processes.
DNA/RNA: Interactions with nucleic acids could lead to changes in gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine
- 5-(3-Bromophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine
- 5-(3-Methylphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine
Uniqueness
The uniqueness of 5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
5-(3-fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-27-18-7-3-6-17(13-18)25-8-10-26(11-9-25)20-23-19(14-22-24-20)15-4-2-5-16(21)12-15/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXUBFTUWCLQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=CN=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5172193.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide](/img/structure/B5172206.png)
![6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5172209.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B5172218.png)
![4-[[3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid](/img/structure/B5172219.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)
![1-[1-[[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]triazol-4-yl]-N-methylmethanamine](/img/structure/B5172239.png)

![3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea](/img/structure/B5172251.png)
![N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B5172270.png)

![1-cyclohexyl-2-(4,5-dimethoxy-2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172278.png)

![2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B5172291.png)
